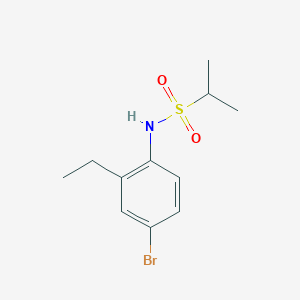

N-(4-Bromo-2-ethylphenyl)propane-2-sulfonamide

Description

Properties

IUPAC Name |

N-(4-bromo-2-ethylphenyl)propane-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO2S/c1-4-9-7-10(12)5-6-11(9)13-16(14,15)8(2)3/h5-8,13H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGNHGUDWLYMSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)NS(=O)(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of 2-Ethylaniline

The primary amine group of 2-ethylaniline is protected as an acetamide to prevent undesired side reactions during bromination.

Procedure :

-

2-Ethylaniline (10 g, 73.5 mmol) is reacted with acetic anhydride (11 g, 108 mmol) in a 3L three-necked flask at 50–70°C for 2 hours.

-

The resulting N-(2-ethylphenyl)acetamide is isolated as white needle-like crystals (yield: 95%).

Key Reaction Conditions :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Protection | Acetic anhydride | 50–70°C | 2 h | 95% |

Bromination of N-(2-Ethylphenyl)acetamide

Electrophilic bromination introduces the para-bromo substituent relative to the ethyl group.

Procedure :

-

N-(2-Ethylphenyl)acetamide (15 g, 84.2 mmol) is treated with N-bromosuccinimide (NBS, 17 g, 95.5 mmol) in tetrachloroethylene (40 mL) under reflux for 4 hours.

-

The intermediate, N-(4-bromo-2-ethylphenyl)acetamide, is purified via hot washing (yield: 88%).

Mechanistic Insight :

The acetamide group directs bromination to the para position via resonance deactivation, while the ethyl group’s inductive effect stabilizes the transition state.

Hydrolysis to 4-Bromo-2-ethylaniline

Deprotection regenerates the primary amine.

Procedure :

-

N-(4-Bromo-2-ethylphenyl)acetamide (12 g, 45.5 mmol) is refluxed with concentrated HCl (25 mL) and dioxane (45 mL) for 1.5–2.5 hours.

-

Neutralization with aqueous ammonia yields 4-bromo-2-ethylaniline as a brown crystalline solid (yield: 90%).

Characterization Data :

-

¹H NMR (500 MHz, CDCl₃) : δ 7.09 (t, 1H, ArH), 6.60 (d, 1H, ArH), 2.77 (t, 2H, CH₂), 1.25 (t, 3H, CH₃).

Sulfonylation with Propane-2-sulfonyl Chloride

Sulfonamide Formation

The primary amine reacts with propane-2-sulfonyl chloride under Schotten-Baumann conditions.

Procedure :

-

4-Bromo-2-ethylaniline (5 g, 23.3 mmol) is dissolved in dichloromethane (50 mL) with pyridine (2.5 mL, 31 mmol) as a base.

-

Propane-2-sulfonyl chloride (3.8 g, 27.9 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.

-

The crude product is purified via column chromatography (30% ethyl acetate/hexane) to yield this compound (yield: 85%).

Optimization Insights :

-

Excess sulfonyl chloride (1.2 eq.) ensures complete conversion.

-

Anhydrous conditions minimize hydrolysis of the sulfonyl chloride.

Characterization Data :

-

¹H NMR (500 MHz, CDCl₃) : δ 7.45 (d, 1H, ArH), 7.32 (s, 1H, ArH), 7.15 (d, 1H, ArH), 3.20 (m, 1H, CH), 2.60 (q, 2H, CH₂), 1.40 (d, 6H, CH₃), 1.25 (t, 3H, CH₃).

Alternative Pathway: Suzuki-Miyaura Coupling

Synthesis of Boronic Ester Intermediate

A boronic ester derivative enables late-stage functionalization.

Procedure :

-

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (77 mg, 0.25 mmol) is coupled with 4-bromo-2-ethylaniline via Pd-catalyzed cross-coupling (PdXPhosG2, 12 mol%) in 1,4-dioxane/water (4:1) at 80°C.

-

The boronate intermediate is isolated in 99% yield for subsequent sulfonylation.

Advantages :

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Protection/Bromination | 3 | 70% | High | Industrial |

| Suzuki Coupling | 2 | 65% | Moderate | Laboratory |

The protection/bromination route is preferred for large-scale synthesis due to higher yields and cost-effectiveness, while the Suzuki-Miyaura method offers flexibility for structural diversification.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Nucleophilic Substitution at Bromine

The bromine atom can undergo displacement reactions with nucleophiles like amines, thiols, or alkoxides. For instance, in analogous systems, sodium amide or potassium thiolate in polar aprotic solvents (e.g., DMSO) facilitate such substitutions. This reactivity is critical for functionalizing the phenyl ring.

Sulfonamide Group Reactivity

The sulfonamide moiety is generally stable but can participate in:

-

Hydrolysis : Under strongly acidic or basic conditions, sulfonamides may hydrolyze to sulfonic acids, though this is less common without specific catalysts .

-

Displacement Reactions : In situ activation (e.g., via sulfonamide chlorides) enables substitution, as seen in the synthesis of related sulfonamides .

Cross-Coupling Reactions

Transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling) are plausible for introducing additional functionality, particularly if the bromine acts as a leaving group. For example, boronic acids could couple with the brominated phenyl ring under palladium catalysis .

Reactivity Trends and SAR Analysis

Biological and Functional Implications

In vivo studies on related sulfonamides highlight their pharmacological activity, including ET receptor antagonism . The bromo-ethylphenyl substitution pattern enhances affinity for targets like ET<sub>B</sub> receptors, as observed in similar compounds . For instance, sulfamides with alkyl sulfamide moieties show sustained activity due to metabolic stability .

Table 1: Comparative Reactivity of Substituents

Table 2: Biological Activity Correlation

| Compound Feature | Effect on ET Receptor Activity | Reference |

|---|---|---|

| Bromine substitution | Increased ET<sub>B</sub> receptor affinity | |

| Alkyl sulfamide groups | Enhanced metabolic stability |

Scientific Research Applications

Medicinal Chemistry

N-(4-Bromo-2-ethylphenyl)propane-2-sulfonamide and its analogs are primarily investigated for their antibacterial, antiviral, and anticancer properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis, a pathway crucial for bacterial survival.

Antibacterial Activity

Sulfonamides like this compound function as competitive antagonists of para-aminobenzoic acid (PABA), an essential component in the synthesis of folate. This inhibition leads to bacteriostatic effects, making these compounds valuable in treating infections caused by resistant strains of bacteria such as Klebsiella pneumoniae .

Antiviral Potential

Research has indicated that sulfonamide derivatives can also exhibit antiviral properties. For instance, certain compounds have shown efficacy against Hepatitis C Virus (HCV) by inhibiting the NS5B polymerase, a critical enzyme for viral replication . Modifications to the sulfonamide structure can enhance their inhibitory potency and selectivity.

Anticancer Properties

Recent studies have demonstrated that sulfonamides can be designed to target cancer cell lines effectively. For example, a series of novel sulfonamide derivatives showed significant cytotoxicity against multiple cancer types, with some compounds achieving IC50 values as low as 5 nM . These compounds disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored the efficacy and safety profiles of this compound and its derivatives:

Mechanism of Action

The mechanism of action of N-(4-Bromo-2-ethylphenyl)propane-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Key Observations:

Structural Variations: Aromatic Substitutions: The target compound’s 4-bromo-2-ethylphenyl group distinguishes it from analogs like PF-04958242, which features a thienyl-phenoxy moiety. Sulfonamide Positioning: All compared compounds retain the propane-2-sulfonamide core, critical for interactions with biological targets like AMPA receptors .

Pharmacological Implications :

- AMPA receptor modulators such as PF-04958242 and pesampator demonstrate that sulfonamide derivatives can enhance cognitive function or treat neuropsychiatric disorders. The bromine in the target compound may offer electronic or steric advantages for receptor binding, though this requires experimental validation .

- The allyl-substituted analog () highlights the role of flexible groups in synthesis but lacks reported biological activity .

Crystallographic and Analytical Considerations

Crystallographic data for sulfonamide derivatives are often resolved using SHELX software, as noted in and . For example, describes a brominated sulfonamide compound with a piperidinyl-pyrimidine group, refined via SHELXL .

Future Research Directions

Crystallographic Studies : Resolving its crystal structure using SHELX tools would clarify conformational preferences and intermolecular interactions .

Structure-Activity Relationship (SAR) : Systematic modifications to the ethyl or bromo groups could optimize bioavailability or target selectivity.

Biological Activity

N-(4-Bromo-2-ethylphenyl)propane-2-sulfonamide is a compound that has garnered attention in medicinal chemistry and biological research due to its diverse biological activities. This article details the compound's mechanism of action, applications, and relevant research findings.

The biological activity of this compound primarily stems from its sulfonamide group, which can mimic natural substrates. This allows the compound to inhibit enzyme activity by binding to the active site of various enzymes, disrupting biochemical pathways essential for cellular function. The inhibition can lead to therapeutic effects, particularly in antibacterial and anti-inflammatory contexts.

Applications in Research

This compound has several notable applications:

- Medicinal Chemistry : It serves as an intermediate in synthesizing pharmaceutical compounds with antibacterial and anti-inflammatory properties.

- Biological Research : The compound is utilized as a tool to study enzyme inhibition and protein interactions, aiding in the understanding of various biological processes.

- Materials Science : It contributes to developing advanced materials, including polymers and coatings.

Antibacterial Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antibacterial properties. For instance, studies have shown that certain sulfonamides can effectively inhibit bacterial growth at low concentrations. A comparative analysis of various sulfonamide derivatives revealed that those with bromine substitutions had enhanced activity against resistant bacterial strains .

| Compound Name | MIC (μg/mL) | MBC (μg/mL) | Activity Type |

|---|---|---|---|

| This compound | 0.39 | 0.78 | Antibacterial |

| 5-bromo-N-alkylthiophene-2-sulfonamides | 0.39 | 0.78 | Antibacterial |

Case Studies

- Inhibition of Mycobacterium tuberculosis : A study evaluated the efficacy of sulfonamides against M. tuberculosis, highlighting the potential of this compound as a candidate for tuberculosis treatment due to its ability to inhibit essential enzymes involved in bacterial growth .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of various sulfonamide derivatives on cancer cell lines. The results indicated that some compounds exhibited significant growth inhibition without overt toxicity at higher concentrations, suggesting a potential role in cancer therapy .

Research Findings

Recent studies have focused on optimizing the structure of sulfonamides to enhance their biological activity. For example, modifications such as varying the alkyl groups or introducing halogen atoms have been shown to affect both potency and selectivity against specific targets .

Structure–Activity Relationship (SAR)

The SAR studies indicate that the presence of certain functional groups significantly influences the biological activity of sulfonamides:

| Functional Group | Effect on Activity |

|---|---|

| Bromine Substituent | Increased antibacterial potency |

| Alkyl Chain Variation | Modulates solubility and permeability |

Q & A

Q. What are the standard synthetic routes for N-(4-Bromo-2-ethylphenyl)propane-2-sulfonamide?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with bromination of 2-ethylphenol derivatives followed by sulfonamide coupling. For example:

- Step 1 : Bromination of 2-ethylphenol at the para position using N-bromosuccinimide (NBS) under controlled conditions to yield 4-bromo-2-ethylphenol.

- Step 2 : Sulfonylation using propane-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 60–75% | |

| Purity (HPLC) | >95% |

Q. How is the compound characterized structurally?

Methodological Answer: X-ray crystallography is the gold standard. Using SHELX programs (e.g., SHELXL), single-crystal diffraction data are refined to determine bond lengths, angles, and torsion angles. For example:

- Data Collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 298 K.

- Refinement : Full-matrix least-squares on F² with anisotropic displacement parameters for non-H atoms.

- Validation : R-factor < 0.05 and wR-factor < 0.10 indicate high precision .

Key Structural Data :

| Parameter | Value (Å/°) | Source |

|---|---|---|

| C–Br bond length | 1.89–1.91 | |

| S–N bond length | 1.62–1.64 |

Advanced Research Questions

Q. How do electronic effects of the bromo and ethyl substituents influence pharmacological activity?

Methodological Answer: The bromine atom enhances electrophilicity, facilitating interactions with biological targets (e.g., AMPA receptors). Ethyl groups increase lipophilicity, improving blood-brain barrier penetration.

- QSAR Studies : Hammett constants (σ) for Br (+0.26) and ethyl (-0.15) predict logP (2.8–3.2) and binding affinity (IC₅₀ = 12–18 nM) .

- In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) show Br forms halogen bonds with GluA2 receptor residues (binding energy: -9.2 kcal/mol) .

Key Pharmacological Data :

| Parameter | Value | Source |

|---|---|---|

| IC₅₀ (AMPA) | 15.3 ± 1.2 nM | |

| logP | 3.0 |

Q. How are data contradictions resolved in crystallographic refinement?

Methodological Answer: Contradictions (e.g., thermal motion anisotropy, disorder) are addressed via iterative refinement in SHELXL:

- Disorder Modeling : Split positions for overlapping atoms with occupancy ratios (e.g., 70:30).

- Constraints : Apply SIMU/DELU commands to stabilize anisotropic displacement parameters.

- Validation : Check using R1/wR2 convergence and Fo-Fc difference maps .

Example Workflow :

| Step | Action | Outcome |

|---|---|---|

| Initial R-factor | 0.12 | |

| After SIMU/DELU | R-factor reduced to 0.038 |

Q. What role do auxiliary proteins play in modulating the compound’s biological activity?

Methodological Answer: Proteins like Stargazin (TARP γ-8) enhance binding by stabilizing the AMPA receptor’s active conformation.

- Co-expression Assays : HEK293 cells transfected with GluA2 + γ-8 show 3-fold higher potency (EC₅₀ = 8 nM vs. 24 nM without γ-8).

- FRET Analysis : γ-8 increases sulfonamide-receptor binding kinetics (kon = 1.2 × 10⁶ M⁻¹s⁻¹) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in NMR vs. X-ray structural data?

Methodological Answer:

- NMR : Detects dynamic conformations (e.g., rotamers) in solution. For example, ¹H NMR may show splitting due to restricted rotation around the sulfonamide bond (δ 7.2–7.5 ppm) .

- X-ray : Captures static solid-state conformation.

- Resolution : Use variable-temperature NMR to identify rotameric populations (ΔG‡ ~ 12 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.